1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-
CAS No.:
Cat. No.: VC19095899
Molecular Formula: C10H14F3N3
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14F3N3 |
|---|---|
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | 2-methyl-1-N-[3-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
| Standard InChI | InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3,(H,15,16) |
| Standard InChI Key | GYCWOEOUKRDKHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNC1=C(C=CC=N1)C(F)(F)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2-propanediamine backbone (C3H10N2) with a methyl group at the second carbon position and a 3-(trifluoromethyl)-2-pyridinyl group attached to the primary amine. This configuration introduces both steric and electronic effects:
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Chirality: The methyl group at the second carbon creates a chiral center, potentially enabling enantioselective interactions in catalytic or biological systems .
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Trifluoromethyl-Pyridine Moiety: The electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring enhances the aromatic system’s polarity and metabolic stability, a feature widely exploited in medicinal chemistry .
Physicochemical Properties
Synthetic Pathways
General Strategy
Synthesis likely involves modular construction of the pyridine and diamine components followed by coupling. A plausible route, inspired by patented methods for analogous diamines , includes:
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Pyridine Subunit Preparation: Synthesis of 3-(trifluoromethyl)-2-aminopyridine via nitration and subsequent reduction of a pre-functionalized pyridine.
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Diamine Backbone Functionalization: Methylation of 1,2-propanediamine using alkylating agents under controlled conditions.
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Coupling Reaction: Amide or Schiff base formation between the modified diamine and pyridine derivative, followed by reduction to stabilize the amine linkage .
Key Challenges
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Regioselectivity: Ensuring the trifluoromethyl group occupies the 3-position on the pyridine ring requires precise control during cyclization or substitution reactions.
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Chiral Purity: Asymmetric synthesis or resolution techniques may be needed to isolate the desired enantiomer, critical for applications in catalysis or pharmacology .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1,2-Propanediamine | CH3CH(NH2)CH2NH2 | Lacks methyl and pyridine substituents |
| 2-Methyl-1,2-propanediamine | C4H12N2 | No aromatic or fluorinated groups |
| 3-(Trifluoromethyl)pyridine | C6H4F3N | Absence of diamine functionality |
The target compound’s uniqueness lies in merging a chiral diamine with a fluorinated heterocycle, enabling dual functionality in both coordination and bioactivity .
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